3-Ethoxy-4-methylpentan-1-amine
Overview
Description
3-Ethoxy-4-methylpentan-1-amine is a chemical compound with the CAS Number: 1354962-75-6 . It has a molecular weight of 145.24 and its IUPAC name is 3-ethoxy-4-methyl-1-pentanamine . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for 3-Ethoxy-4-methylpentan-1-amine is 1S/C8H19NO/c1-4-10-8(5-6-9)7(2)3/h7-8H,4-6,9H2,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Application 1: Synthesis of Schiff Bases
- Summary of the Application: “3-Ethoxy-4-methylpentan-1-amine” is used in the synthesis of a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid . Schiff bases are considered as a very important class of organic compounds, which have wide applications in many biological aspects .
- Methods of Application or Experimental Procedures: The Schiff base was synthesized from 3-ethoxy salicylaldehyde and 2-amino benzoic acid. Metal complexes of the Schiff base were prepared from nitrate/chloride salts of Ni(II), Co(II) Cu(II) and Zn(II) in an alcoholic medium .
- Results or Outcomes: The chemical structures of the Schiff-base ligand and its metal complexes were confirmed by various spectroscopic studies like IR, UV-VIS, 1H NMR, 13C NMR, ESI-mass spectra, elemental analysis, molar conductance, thermogravimetric studies and magnetic susceptibility measurements . The free Schiff base and its complexes have been tested for their antibacterial as well as antifungal activity .
Application 2: Synthesis of Aminothiazole-Linked Metal Chelates
- Summary of the Application: “3-Ethoxy-4-methylpentan-1-amine” is used in the synthesis of aminothiazole Schiff base ligands . These ligands are then used to create metal chelates with cobalt, nickel, copper, and zinc . These metal chelates have shown potential in medicinal applications, particularly as antimicrobial drugs .
- Methods of Application or Experimental Procedures: The aminothiazole Schiff base ligands were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were then chelated with bivalent metal chlorides in a 1:2 (M:L) ratio .
- Results or Outcomes: The metal chelates were found to have strong antimicrobial activity against various microbial species . In particular, the compounds showed high activities against Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . The antioxidant activity of the compounds was also evaluated, with some compounds showing high inhibition percentages .
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-4-methylpentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-10-8(5-6-9)7(2)3/h7-8H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOVGHCPXGROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methylpentan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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